molecular formula C13H17NO2 B6249043 methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate CAS No. 1824227-57-7

methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate

Cat. No. B6249043
CAS RN: 1824227-57-7
M. Wt: 219.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are organic compounds that contain an indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as FT-IR, NMR, and ESI-MS .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various techniques. For example, the melting point can be determined and the molecular formula can be analyzed .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their structure and the biological system they interact with. Some indole derivatives have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For example, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling certain indole derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are of great interest due to their broad-spectrum biological activities , and researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate involves the condensation of 5-methyl-2,3-dihydro-1H-indole-3-carboxylic acid with methyl 3-bromopropionate, followed by reduction and esterification.", "Starting Materials": [ "5-methyl-2,3-dihydro-1H-indole-3-carboxylic acid", "Methyl 3-bromopropionate", "Sodium borohydride", "Methanol", "Concentrated hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: 5-methyl-2,3-dihydro-1H-indole-3-carboxylic acid is reacted with methyl 3-bromopropionate in the presence of sodium hydroxide to form methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate.", "Step 2: The resulting product is reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: The alcohol is then esterified using concentrated hydrochloric acid and diethyl ether to form methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate." ] }

CAS RN

1824227-57-7

Product Name

methyl 3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoate

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.